molecular formula C17H23NO3 B7543408 cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B7543408
M. Wt: 289.4 g/mol
InChI Key: XCAXXCNVMOZCHA-UHFFFAOYSA-N
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Description

Cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a cyclopentyl group attached to a methanone moiety, which is further connected to a 6,7-dimethoxy-3,4-dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with cyclopentanone in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxy groups on the isoquinoline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline analogs.

Scientific Research Applications

Cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core isoquinoline structure but lacks the cyclopentyl and methanone groups.

    Cyclopentylmethanone: Contains the cyclopentyl and methanone moieties but lacks the isoquinoline structure.

Uniqueness

Cyclopentyl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclopentyl and 6,7-dimethoxy-3,4-dihydroisoquinoline moieties allows for diverse applications and interactions not seen in simpler analogs.

Properties

IUPAC Name

cyclopentyl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-9-13-7-8-18(11-14(13)10-16(15)21-2)17(19)12-5-3-4-6-12/h9-10,12H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXXCNVMOZCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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